![molecular formula C9H10BrClFN B3002039 (1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 2243508-85-0](/img/structure/B3002039.png)
(1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride
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Description
(1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclopropane derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In
Scientific Research Applications
Synthesis and Applications in Drug Development
- Ticagrelor Synthesis : This compound is a key building block in the synthesis of Ticagrelor, a platelet aggregation antagonist. An efficient process for its preparation involves hydrolytic resolution and enzyme catalysis (Wang, Liu, & Tsai, 2019).
- Biocatalytic Routes for Anti-thrombotic Agents : Various biocatalytic methods have been explored for synthesizing this compound, which is crucial for developing anti-thrombotic agents like Ticagrelor. These methods achieve high enantiomeric excess, indicating precision in the synthesis process (Hugentobler et al., 2016).
Potential in Antiviral Research
- Anti-Influenza Virus Agents : Research has shown the potential of tricyclic compounds with unique amine moieties, derived from this compound, in developing anti-influenza virus agents (Oka et al., 2001).
Use in Conformational Analysis
- Conformationally Restricted Analogues of Histamine : The cyclopropane ring of this compound has been utilized to restrict the conformation of biologically active compounds, enhancing activity and aiding in bioactive conformation investigation. This approach has been particularly applied to histamine analogues (Kazuta, Matsuda, & Shuto, 2002).
Explorations in Neuropharmacology
- Serotonin Neurone Uptake Inhibition : Studies have shown that derivatives of this compound, specifically 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine, can be effective in inhibiting serotonin neurone uptake, suggesting potential neuropharmacological applications (Fuller et al., 1978).
Biocatalysis and Enzyme Studies
- Enzymatic Hydrolysis in Drug Synthesis : A study focusing on enzymatic hydrolysis using bacterial strains isolated for their esterase activity demonstrated the synthesis of (1R,2S)-N-Boc-vinyl-ACCA ethyl ester, a derivative of this compound, indicating its significance in biocatalytic asymmetric synthesis for drug research (Zhu, Shi, Zhang, & Zheng, 2018).
properties
IUPAC Name |
(1R,2S)-2-(2-bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMXTVVKCIKXFD-KPSHTFFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=CC=C2Br)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC=C2Br)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride |
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